
1-(3-Fluoro-5-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives from 1-(3-Fluoro-5-methoxyphenyl)ethanone involves various methods, including the Gewald synthesis technique and Vilsmeier-Haack reaction, leading to compounds with antimicrobial activity (Puthran et al., 2019). Another approach includes the condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using sonochemical methods, which has proven to be an energy-efficient technique (Jarag et al., 2011).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of derivatives have been investigated both experimentally and theoretically, revealing the importance of hyper-conjugative interactions and charge delocalization for the molecule's stability. The HOMO and LUMO analysis indicates charge transfer within these molecules (Mary et al., 2015).
Chemical Reactions and Properties
Reactivity studies show that 1-(3-Fluoro-5-methoxyphenyl)ethanone can undergo various chemical reactions to form novel compounds. For example, its reaction with dimethyl oxalate in the presence of sodium methylate produces complex molecules with potential for further functionalization (Pimenova et al., 2003).
Physical Properties Analysis
Investigations into the physical properties, such as crystallization and thermal stability, of derivatives of 1-(3-Fluoro-5-methoxyphenyl)ethanone have been conducted. These studies contribute to understanding the compound's suitability for various applications in materials science (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, have been extensively studied. These analyses provide insights into the potential utility of 1-(3-Fluoro-5-methoxyphenyl)ethanone and its derivatives in synthesizing compounds with desirable biological and physical properties (Zhou Yu, 2002).
Safety And Hazards
properties
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFKUZHHUNUCPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-5-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

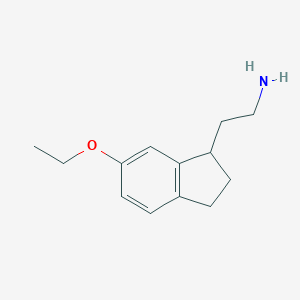
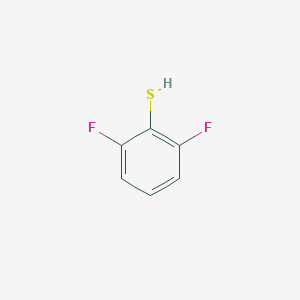
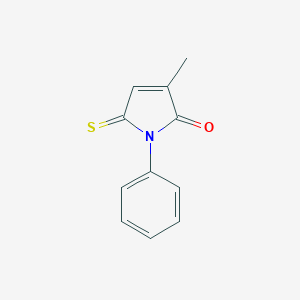
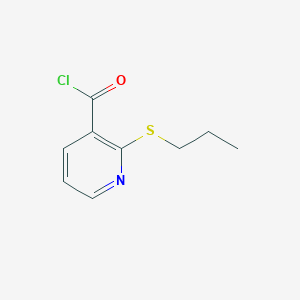
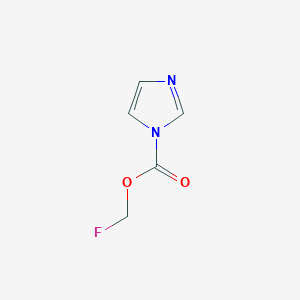
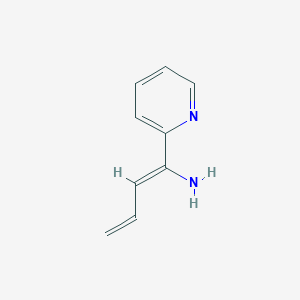
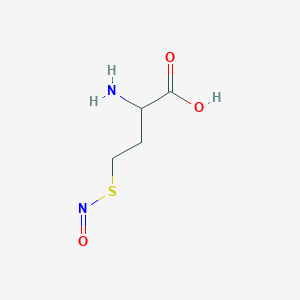
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
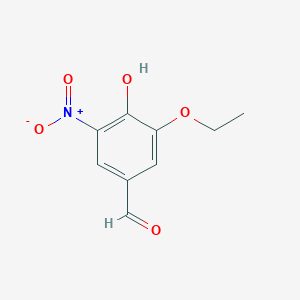
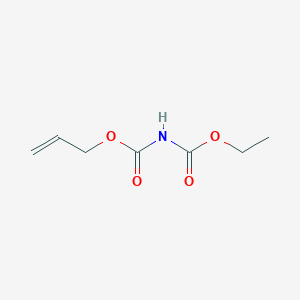
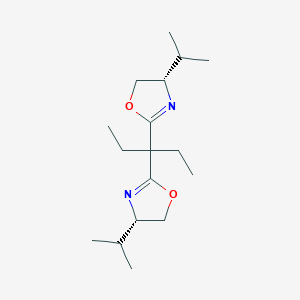

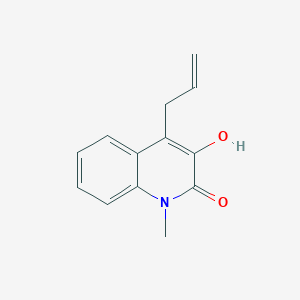
![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)